2-Bromo-3-(2,5-dimethylphenyl)-1-propene

Description

Historical Overview of Propene Derivatives with Aryl and Halogen Substituents

The development of propene derivatives bearing both aryl and halogen substituents is rooted in the broader history of organic synthesis, particularly the chemistry of haloalkanes, haloarenes, and alkenes. ncert.nic.in The replacement of a hydrogen atom in a hydrocarbon with a halogen results in the formation of alkyl halides (haloalkanes) or aryl halides (haloarenes). ncert.nic.in The synthesis of aryl halides, such as aryl chlorides and bromides, has historically been achieved through the electrophilic substitution of arenes using a Lewis acid catalyst like iron or iron(III) chloride. ncert.nic.in Concurrently, the chemistry of alkenes, or olefins, has been a cornerstone of organic chemistry, with reactions like the addition of hydrogen halides or halogens themselves being fundamental methods for introducing functionality. ncert.nic.inpriyamstudycentre.com

The synthesis of allylic halides, such as 3-bromopropene, represents a key step in functionalizing propene derivatives. nist.govdrishtiias.com The combination of these functionalities—an aryl group, a propene backbone, and a halogen—led to the exploration of compounds like 2-bromo-3-phenyl-1-propene. prepchem.com The synthesis of such molecules often involves reactions like the Grignard reaction, where a phenyl magnesium bromide is reacted with a dihalopropene. prepchem.com Over time, metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, have become pivotal in creating C-C bonds, often utilizing aryl or vinyl halides as substrates, further expanding the accessible chemical space of these derivatives. researchgate.netnih.gov These historical advancements in synthetic methodology have paved the way for the creation of more complex and specifically substituted molecules like 2-Bromo-3-(2,5-dimethylphenyl)-1-propene.

Structural Features and Chemical Significance of the this compound Skeleton

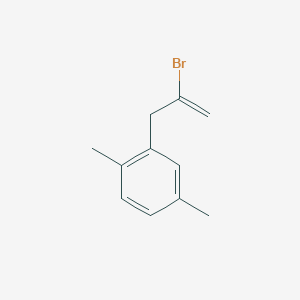

The chemical structure of this compound is characterized by three key components: a propene backbone, a bromine atom at the second carbon (C2), and a 2,5-dimethylphenyl group attached to the third carbon (C3). This arrangement confers specific reactivity and significance to the molecule.

The 2,5-dimethylphenyl substituent (a xylyl group) significantly influences the molecule's properties. wikipedia.org The two methyl groups on the benzene (B151609) ring have electronic and steric effects. Electronically, they are weakly activating groups, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. Sterically, their presence can hinder certain approaches to the reactive centers of the molecule. The 2,5-dimethylphenyl group is found in various other chemical structures, including those with demonstrated biological activity, such as enantiomeric bromolactones synthesized from (E)-3-(2′,5′-dimethylphenyl)hex-4-enoic acids. mdpi.com

The combination of the vinylic bromide and the substituted aryl group makes this compound a potentially versatile building block in organic synthesis, particularly for creating more complex molecules through cross-coupling reactions where the C-Br bond can be functionalized.

Classification and Nomenclature in the Context of Olefinic Halides and Aryl-Substituted Propenes

The systematic naming and classification of organic compounds follow the rules established by the International Union of Pure and Applied Chemistry (IUPAC). priyamstudycentre.commasterorganicchemistry.com

Nomenclature: The IUPAC name for the compound is This compound . This name is derived as follows:

Parent Chain: The longest carbon chain containing the principal functional group (the double bond) is a three-carbon chain, hence "propene". priyamstudycentre.com

Numbering: The chain is numbered to give the double bond the lowest possible locant, starting from the end of the chain. This places the double bond between carbon 1 and 2, hence "prop-1-ene" or simply "1-propene".

Substituents: There are two substituents on this chain: a bromine atom and a 2,5-dimethylphenyl group.

Locants of Substituents: The bromine atom is on carbon 2 ("2-Bromo"). The 2,5-dimethylphenyl group is on carbon 3 ("3-(2,5-dimethylphenyl)").

Final Assembly: The substituents are listed alphabetically (Bromo before dimethylphenyl) to give the full IUPAC name. youtube.com

| Component | Description |

| prop- | Indicates a three-carbon parent chain. |

| -en- | Indicates the presence of a C=C double bond. |

| -1- | Locant for the double bond (between C1 and C2). |

| 2-Bromo- | A bromine atom is attached to the second carbon. |

| 3-(2,5-dimethylphenyl)- | A phenyl group with two methyl substituents at its 2 and 5 positions is attached to the third carbon of the propene chain. |

Classification: this compound can be classified in several ways based on its structural features:

Olefinic Halide: It is an olefin (or alkene) that contains a halogen atom. iupac.org More specifically, since the bromine is directly attached to a carbon of the double bond, it is a vinylic halide . ncert.nic.in

Aryl-Substituted Propene: It is a propene derivative that bears an aryl substituent. wikipedia.org An aryl group is any functional group derived from an aromatic ring. wikipedia.org

Organobromine Compound: As it contains a carbon-bromine bond, it belongs to the broad class of organobromine compounds.

Research Landscape and Knowledge Gaps Pertaining to this compound

The research landscape for this compound appears to be relatively sparse, with limited studies focusing specifically on its synthesis or reactivity. While physicochemical properties are available, detailed experimental studies are not widely published. cnprot.com The compound is listed as a chemical product, often with an alternative name of 2-(2-Bromo-2-propen-1-yl)-1,4-dimethylbenzene. cnprot.com

The primary knowledge gap lies in the experimental validation of its chemical reactivity and potential applications. Based on its structure, several research avenues could be explored:

Cross-Coupling Reactions: As a vinylic bromide, the compound is a prime candidate for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille, Sonogashira). These reactions would allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position, leading to a wide array of novel and potentially useful molecules. The reactivity of similar compounds like 2-bromo-3-methyl-5-arylthiophenes in Suzuki reactions highlights this potential. researchgate.net

Synthesis of Heterocycles: The propene backbone and the bromo-substituent could be utilized in cyclization reactions to form various heterocyclic systems, which are common scaffolds in medicinal chemistry.

Polymerization: The vinylic group suggests potential for polymerization or copolymerization, leading to new materials with properties influenced by the bulky and aromatic 2,5-dimethylphenyl group.

Biological Activity Screening: Given that structurally related compounds, such as bromolactones with a 2,5-dimethylphenyl substituent, have shown antiproliferative activity, it would be valuable to screen this compound and its derivatives for biological effects. mdpi.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₃Br |

| Molecular Weight | 225.12 g/mol |

| Boiling Point | 265.3±19.0 °C at 760 mmHg |

| Density | 1.3±0.1 g/cm³ |

| Flash Point | 127.5±17.8 °C |

| CAS Number | 951891-84-2 |

| Data sourced from reference cnprot.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoprop-2-enyl)-1,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c1-8-4-5-9(2)11(6-8)7-10(3)12/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSNVKJFQZJVQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC(=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501252356 | |

| Record name | 2-(2-Bromo-2-propen-1-yl)-1,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501252356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951891-84-2 | |

| Record name | 2-(2-Bromo-2-propen-1-yl)-1,4-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromo-2-propen-1-yl)-1,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501252356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 3 2,5 Dimethylphenyl 1 Propene

Retrosynthetic Analysis of 2-Bromo-3-(2,5-dimethylphenyl)-1-propene

A retrosynthetic analysis of the target molecule reveals two primary disconnections that inform the most logical forward synthetic strategies. The first approach involves a C-Br bond disconnection, suggesting a direct bromination of an appropriate precursor. The second approach targets the C-C bond connecting the aromatic ring and the propene chain, pointing towards a cross-coupling strategy.

Pathway A: C-Br Disconnection (Bromination Route)

This pathway disconnects the bromine atom at the C2 position, identifying 3-(2,5-dimethylphenyl)-1-propene (B1355020) as the immediate precursor. This precursor would undergo a regioselective allylic bromination to install the bromine atom at the desired vinylic position. This is a common and effective strategy for introducing bromine adjacent to a double bond.

Pathway B: C-C Disconnection (Cross-Coupling Route)

This pathway involves cleaving the bond between the phenyl ring and the propene's methylene (B1212753) group. This suggests a cross-coupling reaction between a 2,5-dimethylphenyl organometallic reagent (e.g., a Grignard reagent or a boronic acid) and a three-carbon electrophile already containing the bromo-propene structure, such as 2,3-dibromopropene . This approach builds the carbon skeleton and sets the required substitution pattern simultaneously.

Direct Bromination Approaches for Propene Derivatives

Direct bromination is a foremost strategy for synthesizing the target compound, starting from 3-(2,5-dimethylphenyl)-1-propene. The key challenge is to achieve high regioselectivity, placing the bromine atom at the C2 position of the propene chain.

Allylic bromination is a radical substitution reaction that selectively introduces a bromine atom at the carbon adjacent to a double bond. chemistrysteps.commasterorganicchemistry.com N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine radicals, which favors substitution over the competing electrophilic addition to the alkene. masterorganicchemistry.comlibretexts.orgyoutube.com

The reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. thieme-connect.de The mechanism proceeds through the abstraction of an allylic hydrogen to form a resonance-stabilized allylic radical, which is more stable than a tertiary radical. chemistrysteps.comlibretexts.org This radical then reacts with molecular bromine, generated in situ from the reaction of NBS with HBr, to yield the allylic bromide and regenerate a bromine radical, continuing the chain reaction. chemistrysteps.comyoutube.com For an unsymmetrical allyl radical, a mixture of products can be formed. libretexts.org

| Parameter | Condition | Reference |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | libretexts.org |

| Solvent | Carbon tetrachloride (CCl₄) | libretexts.org |

| Initiator | Light (hν) or AIBN/Benzoyl Peroxide | thieme-connect.de |

| Temperature | Reflux | thieme-connect.de |

Achieving regioselectivity in the bromination of 3-(2,5-dimethylphenyl)-1-propene is critical. The goal is to favor the formation of this compound over other potential isomers. The use of NBS is key to this selectivity, as it maintains a very low concentration of Br₂ in the reaction mixture. masterorganicchemistry.com This low concentration suppresses the ionic electrophilic addition of bromine across the double bond, which would lead to a dibrominated product. masterorganicchemistry.comyoutube.com

The stability of the radical intermediate dictates the position of bromination. The abstraction of a hydrogen atom to form the resonance-stabilized allylic radical is the driving force for the reaction's regioselectivity. chemistrysteps.comlibretexts.org The reaction of this radical with Br₂ completes the selective substitution.

Cross-Coupling Reactions for the Formation of the 2,5-Dimethylphenyl Moiety

An alternative synthetic route involves forming the C(sp²)-C(sp³) bond between the 2,5-dimethylphenyl group and the propene unit via transition metal-catalyzed cross-coupling reactions. This approach offers versatility and is a cornerstone of modern organic synthesis. wisc.edu

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. nih.govyoutube.com A plausible Suzuki coupling for this synthesis would involve the reaction of 2,5-dimethylphenylboronic acid with 2,3-dibromopropene . This reaction requires a palladium catalyst, a suitable ligand, and a base. researchgate.netresearchgate.net

The choice of catalyst and ligand is crucial for reaction efficiency. Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts formed in situ from a palladium(II) precursor like Pd(OAc)₂ and a phosphine (B1218219) ligand are commonly employed. researchgate.netnih.gov The ligand stabilizes the palladium center and facilitates the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. youtube.com

| Component | Example | Reference |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | researchgate.net |

| Ligand | Triphenylphosphine (B44618) (PPh₃), XantPhos | researchgate.netnih.gov |

| Base | K₂CO₃, K₃PO₄, Et₃N | researchgate.netnih.gov |

| Solvent | Toluene, Dioxane, DMF | researchgate.netnih.gov |

Nickel-catalyzed cross-coupling reactions have emerged as a more economical and sometimes more reactive alternative to palladium-based systems. wisc.eduescholarship.org These reactions can effectively couple two electrophiles in what is known as cross-electrophile coupling (XEC), using a stoichiometric reductant like zinc or manganese powder. wisc.eduorgsyn.org

A potential route to this compound could involve the nickel-catalyzed coupling of 1-bromo-2,5-dimethylbenzene with an appropriate propene-derived electrophile. More classically, a Kumada-style coupling could be employed. This would involve preparing the Grignard reagent, (2,5-dimethylphenyl)magnesium bromide , and reacting it with 2,3-dibromopropene in the presence of a nickel catalyst, such as NiCl₂(dppe). A similar synthesis has been reported for the non-methylated analogue, 2-Bromo-3-phenyl-1-propene. prepchem.com These methods benefit from the use of readily available and stable starting materials. udel.edu

| Component | Example | Reference |

|---|---|---|

| Nickel Catalyst | NiCl₂(dppe), NiCl₂(dcype), NiBr₂(dme) | wisc.eduresearchgate.net |

| Ligand | 5,5′-dimethyl-2,2′-bipyridine | wisc.edu |

| Reductant (for XEC) | Zn powder, Mn powder | orgsyn.org |

| Solvent | THF, DMPU, DMA | orgsyn.orgprepchem.com |

Stereoselective Coupling Methodologies

The creation of the carbon-carbon bond between the 2,5-dimethylphenyl group and the 2-bromo-1-propene moiety can be achieved with high stereochemical control using modern cross-coupling reactions. These methods are pivotal for constructing complex molecules from simpler, pre-functionalized fragments.

Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. acs.org For instance, a stereospecific Suzuki-Miyaura coupling could be envisioned between a boronic acid or trifluoroborate salt of the 2,5-dimethylphenyl group and a suitable stereodefined 2-bromoallyl electrophile. The success of such reactions often relies on the choice of palladium catalyst, ligands, and reaction conditions to ensure high yield and stereoretention. acs.orgresearchgate.net Research has demonstrated that even unactivated secondary alkylboron nucleophiles can undergo cross-coupling with aryl chlorides with inversion of configuration, highlighting the potential for precise stereocontrol. acs.org

Nickel-catalyzed cross-couplings also present a viable alternative. For example, the asymmetric Negishi cross-coupling of racemic α-bromoketones with arylzinc reagents has been shown to produce α-arylated ketones with excellent enantioselectivity. nih.gov A similar strategy, adapted for an allyl bromide substrate, could potentially be employed. The development of catalyst systems, such as those using Pybox ligands, allows for carbon-carbon bond formation under mild conditions, which is crucial for preserving the integrity of potentially labile stereocenters. nih.gov Furthermore, copper-catalyzed systems have been developed for stereoselective allylic coupling, where a catalytically generated allyl copper species reacts with an electrophile, offering high levels of chemo-, regio-, and stereoselectivity. researchgate.netresearchgate.net

| Coupling Reaction | Aryl Source | Allyl Source | Catalyst/Ligand System | Key Feature |

| Suzuki-Miyaura | 2,5-Dimethylphenylboronic acid | (E/Z)-1,2-dibromo-1-propene | Pd(PPh₃)₄ / Base | Forms C(sp²)-C(sp²) bond with retention of stereochemistry. researchgate.net |

| Negishi | 2,5-Dimethylphenylzinc chloride | 2,3-Dibromopropene | NiCl₂·glyme / Chiral Ligand | Allows for stereoconvergent coupling of racemic electrophiles. nih.gov |

| Copper-Catalyzed | N/A | 1,1-Diborylalkenes + Allyl Bromides | CuI-phosphine | Generates stereodefined (Z)-α-borylalkenyl copper species. researchgate.net |

Olefination Reactions for the Construction of the Propene Backbone

Olefination reactions are fundamental in organic synthesis for the formation of carbon-carbon double bonds, representing a key strategy for constructing the propene backbone of the target molecule.

Wittig-Type Olefination Approaches

The Wittig reaction is a widely used method to convert aldehydes and ketones into alkenes. libretexts.org In a potential synthesis of this compound, a key intermediate such as 1-(2,5-dimethylphenyl)acetone could be reacted with a brominated phosphorus ylide, for example, (bromomethyl)triphenylphosphonium bromide. The ylide, generated by treating the phosphonium (B103445) salt with a strong base, would then react with the ketone. libretexts.orgwikipedia.org A significant advantage of the Wittig reaction is that the double bond's position is fixed, avoiding the formation of isomeric mixtures that can result from other methods like alcohol dehydration. libretexts.org The stereochemical outcome (E/Z selectivity) often depends on the nature of the ylide; stabilized ylides tend to favor the E-alkene, whereas non-stabilized ylides typically yield the Z-alkene. organic-chemistry.org

Horner-Wadsworth-Emmons Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate-stabilized carbanions. wikipedia.org These carbanions are generally more nucleophilic and less basic than the corresponding Wittig ylides. wikipedia.org A significant advantage of the HWE reaction is its strong tendency to produce the (E)-alkene isomer with high selectivity, especially with aldehydes. wikipedia.orgrsc.org For the synthesis of the target compound, an appropriate α-bromo-substituted phosphonate (B1237965) ester would be deprotonated with a base (e.g., NaH, K₂CO₃/DBU) and then reacted with 2,5-dimethylbenzaldehyde (B165460). The resulting dialkylphosphate byproduct is water-soluble, simplifying purification compared to the triphenylphosphine oxide from the Wittig reaction. wikipedia.org Studies have shown that even for the synthesis of sterically hindered trisubstituted alkenes, high E-selectivity can be achieved under solvent-free conditions or with specific base systems like LiOH or Ba(OH)₂. rsc.orgoup.com

| Olefination Reaction | Carbonyl Precursor | Reagent | Typical Product Selectivity |

| Wittig Reaction | 1-(2,5-dimethylphenyl)acetone | (Bromomethylene)triphenylphosphorane | Mixture of E/Z isomers, dependent on ylide stability. organic-chemistry.org |

| Horner-Wadsworth-Emmons | 2,5-Dimethylbenzaldehyde | Diethyl (1-bromo-1-phosphono)acetate | Predominantly (E)-alkene. wikipedia.orgrsc.org |

Heck Reaction and Related Transformations

The Mizoroki-Heck reaction provides a powerful method for forming substituted alkenes by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org A plausible route to this compound via the Heck reaction would involve the coupling of an aryl halide, such as 1-iodo-2,5-dimethylbenzene, with 2-bromo-1-propene. The reaction typically demonstrates high trans selectivity in product formation. organic-chemistry.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by alkene insertion and β-hydride elimination. wikipedia.orgyoutube.com Recent advancements have led to phosphine-free catalyst systems and the use of environmentally benign solvents like water, increasing the reaction's practicality. nih.gov A related transformation could involve the Heck-type reaction using 2,5-dimethylphenylboronic acid as the arylating agent, which avoids the generation of halide waste. nih.gov

Functional Group Interconversions Leading to the Bromine Atom at the 2-Position

Functional group interconversion (FGI) is a strategic approach where one functional group is converted into another without altering the carbon skeleton. ic.ac.ukimperial.ac.uk This can be an effective way to introduce the bromine atom at the 2-position of the pre-formed propene backbone.

One potential pathway begins with the synthesis of the corresponding allylic alcohol, 3-(2,5-dimethylphenyl)prop-1-en-2-ol. This alcohol could be synthesized, for example, by the reaction of a vinyl Grignard reagent with 2,5-dimethylbenzaldehyde. The subsequent conversion of the hydroxyl group to a bromide is a standard transformation. This can be achieved using various reagents, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). Care must be taken to select conditions that favor S_N2 or S_N2' substitution to minimize rearrangement and control regioselectivity.

Alternatively, an allylic bromination reaction on a precursor like 1-(2,5-dimethylphenyl)-2-propene could be considered. Reagents such as N-Bromosuccinimide (NBS) in the presence of a radical initiator or light are commonly used for the selective bromination at the allylic position. However, this approach may yield a mixture of regioisomers, including 1-bromo-3-(2,5-dimethylphenyl)-2-propene, requiring careful control of reaction conditions and subsequent purification.

Total Synthesis Strategies and Convergent Approaches

A total synthesis of this compound can be designed using either linear or convergent strategies. A convergent synthesis, which involves preparing key fragments of the molecule separately before joining them, is often more efficient.

A highly effective convergent approach would involve a Grignard reaction. prepchem.com This strategy entails the preparation of the 2,5-dimethylphenylmagnesium bromide Grignard reagent from 1-bromo-2,5-dimethylbenzene and magnesium metal. This nucleophilic reagent would then be added to a solution of 2,3-dibromopropene. The reaction proceeds via nucleophilic attack of the Grignard reagent on the more electrophilic C-3 position of 2,3-dibromopropene, displacing one of the bromine atoms to form the desired carbon-carbon bond and yield the final product. This method is direct and has been successfully applied to the synthesis of the analogous compound, 2-Bromo-3-phenyl-1-propene. prepchem.com

Another convergent strategy would utilize the Heck reaction as the key bond-forming step, as described in section 2.4.3. This involves synthesizing 1-iodo-2,5-dimethylbenzene and 2-bromo-1-propene independently and then coupling them using a palladium catalyst. wikipedia.orgmdpi.com The modularity of this approach allows for variations in both the aryl and alkene components.

A linear approach might begin with p-xylene, which undergoes Friedel-Crafts acylation to produce 1-(2,5-dimethylphenyl)ethan-1-one. mdpi.com This ketone could then be subjected to a series of reactions, such as reduction to the alcohol, followed by elimination to form the alkene, and subsequent functional group interconversions to install the bromine atom, as detailed in the sections above. While potentially longer, a linear sequence can sometimes be advantageous for scaling up production.

Chemo- and Regioselectivity in the Synthesis of this compound

Chemo- and regioselectivity are critical considerations in the synthesis of this compound, particularly when employing allylic bromination with NBS. The key challenge is to ensure that the bromination occurs exclusively at the desired allylic position, avoiding competing reactions such as addition to the double bond or substitution on the aromatic ring.

Chemoselectivity: The primary competing reaction in the bromination of 3-(2,5-dimethylphenyl)-1-propene is the electrophilic addition of bromine across the double bond, which would lead to the formation of a dibrominated product. The use of NBS is specifically designed to minimize this side reaction. masterorganicchemistry.com NBS provides a low, steady concentration of molecular bromine (Br₂) throughout the reaction. masterorganicchemistry.com This low concentration favors the radical substitution pathway over the ionic addition mechanism, which typically requires a higher concentration of Br₂. masterorganicchemistry.comlibretexts.org Solvents also play a crucial role; non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane (B81311) are traditionally used to further suppress ionic pathways. wikipedia.orgorganic-chemistry.org

Regioselectivity: The regioselectivity of the allylic bromination is governed by the stability of the intermediate radical. In the case of 3-(2,5-dimethylphenyl)-1-propene, abstraction of a hydrogen atom from the carbon adjacent to the double bond (the allylic position) leads to a resonance-stabilized allylic radical. This radical is significantly more stable than any other potential radical that could be formed, directing the bromination to this site. organic-chemistry.org

However, another aspect of regioselectivity to consider is the potential for bromination on the electron-rich 2,5-dimethylphenyl ring. Electrophilic aromatic substitution is a potential side reaction, especially if the reaction conditions are not carefully controlled. nih.gov The use of radical initiators and non-polar solvents, which favor the free-radical mechanism, helps to prevent electrophilic attack on the aromatic ring. mychemblog.com If polar solvents or acidic conditions are used, the likelihood of aromatic bromination increases. mychemblog.com The directing effects of the two methyl groups on the aromatic ring would favor substitution at the ortho and para positions relative to them.

The potential for rearrangement of the allylic radical intermediate must also be considered, although in this specific case, the resonance structures of the primary allylic radical are equivalent, meaning that only one constitutional isomer is expected from the radical pathway.

A summary of factors influencing selectivity is presented in the table below.

| Factor | Condition for Desired Selectivity | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂, favoring radical substitution over ionic addition. masterorganicchemistry.commasterorganicchemistry.com |

| Solvent | Non-polar (e.g., CCl₄, cyclohexane) | Suppresses ionic reaction pathways, minimizing addition to the double bond. wikipedia.orgorganic-chemistry.org |

| Initiator | Radical initiator (e.g., AIBN, benzoyl peroxide) or UV light | Promotes the free-radical chain mechanism required for allylic bromination. organic-chemistry.orgmychemblog.com |

| Temperature | Moderate (refluxing CCl₄ is common) | Provides sufficient energy for initiation without promoting undesired side reactions. wikipedia.org |

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of byproducts. Key parameters to consider include the choice of solvent, initiator, reaction temperature, and the stoichiometry of the reagents.

Solvent Selection: The choice of solvent is critical for maintaining the low bromine concentration necessary for selective allylic bromination. Carbon tetrachloride (CCl₄) has historically been the solvent of choice for Wohl-Ziegler reactions due to its inertness and its poor solubility of the succinimide (B58015) byproduct, which conveniently indicates the reaction's completion as it precipitates out of the solution. wikipedia.orgorganic-chemistry.org However, due to its toxicity and environmental concerns, alternative solvents such as cyclohexane, acetonitrile (B52724), or trifluorotoluene have been investigated. wikipedia.orgorganic-chemistry.org Acetonitrile, for instance, can be an effective solvent for this reaction. organic-chemistry.org

Initiator: The reaction is typically initiated by a radical initiator. Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are common choices. mychemblog.com The initiator is used in catalytic amounts. Alternatively, UV light can be used to initiate the reaction. The choice of initiator can sometimes influence the reaction rate and efficiency.

Temperature: The reaction is usually carried out at the reflux temperature of the chosen solvent to ensure a steady rate of radical initiation and propagation. wikipedia.org For example, when using CCl₄, the reaction is typically run at around 80°C. mychemblog.com The temperature should be carefully controlled, as excessively high temperatures could lead to undesired side reactions or decomposition of the product.

Stoichiometry and Reaction Time: Typically, a slight excess of NBS may be used to ensure complete conversion of the starting material. The reaction progress can be monitored by observing the consumption of the dense NBS and the formation of the less dense succinimide, which floats in CCl₄. wikipedia.org Reaction times can vary depending on the scale and specific conditions but are often in the range of a few hours. mychemblog.com

The following table presents a hypothetical optimization study based on typical conditions for Wohl-Ziegler reactions, illustrating how different parameters can affect the yield of the desired product.

| Entry | Solvent | Initiator | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CCl₄ | AIBN (cat.) | 80 | 4 | High |

| 2 | Cyclohexane | BPO (cat.) | 81 | 4 | High |

| 3 | Acetonitrile | AIBN (cat.) | 82 | 3 | Moderate-High |

| 4 | Dichloromethane | UV light | 40 | 6 | Moderate |

| 5 | CCl₄ | None | 80 | 12 | Low |

This table is illustrative and based on general principles of Wohl-Ziegler reactions.

Post-reaction workup typically involves filtering off the succinimide byproduct, washing the organic phase to remove any remaining impurities, drying the solution, and finally, removing the solvent under reduced pressure. Purification of the final product is often achieved by distillation or column chromatography.

Mechanistic Insights into Reactions Involving 2 Bromo 3 2,5 Dimethylphenyl 1 Propene

Electrophilic Additions to the Double Bond of 2-Bromo-3-(2,5-dimethylphenyl)-1-propene

The electron-rich π-system of the double bond in this compound makes it susceptible to attack by electrophiles. savemyexams.com This class of reactions, known as electrophilic additions, proceeds through the formation of a carbocation intermediate, the stability of which governs the reaction's regioselectivity. pressbooks.publibretexts.org

Regioselectivity and Stereoselectivity in Addition Reactions

In the addition of hydrohalic acids (HX) to unsymmetrical alkenes like this compound, the reaction's regioselectivity is a critical aspect. chemistrysteps.com According to Markovnikov's rule, the hydrogen atom of HX adds to the carbon atom of the double bond that has more hydrogen atoms, while the halogen (X) adds to the more substituted carbon. pressbooks.pub This preference is dictated by the formation of the more stable carbocation intermediate. libretexts.org In the case of this compound, the initial protonation will favor the formation of a carbocation at the carbon atom bearing the bromine, which is also influenced by the adjacent phenyl group.

The stereoselectivity of these addition reactions, whether they result in syn (addition to the same face) or anti (addition to opposite faces) products, is determined by the reaction mechanism. masterorganicchemistry.com For instance, halogenation reactions often proceed via a cyclic halonium ion intermediate, leading to anti-addition. chemistrysteps.com

Table 1: Regioselectivity in Electrophilic Additions

| Reactant | Reagent | Major Product | Minor Product |

| This compound | HBr | 2,2-Dibromo-1-(2,5-dimethylphenyl)propane | 1,2-Dibromo-3-(2,5-dimethylphenyl)propane |

This table is illustrative and based on the general principles of Markovnikov's rule.

Halogenation Mechanisms

The addition of halogens, such as bromine (Br₂), to the double bond of this compound is a classic example of an electrophilic addition. The non-polar Br₂ molecule becomes polarized as it approaches the electron-rich double bond, inducing a dipole. savemyexams.comdocbrown.info The π electrons of the alkene attack the partially positive bromine atom, leading to the formation of a cyclic bromonium ion intermediate. docbrown.info This three-membered ring is then opened by the attack of a bromide ion from the opposite side, resulting in the exclusive anti-addition of the two bromine atoms across the double bond. chemistrysteps.com The reaction is highly stereospecific.

Nucleophilic Substitution at the Allylic Bromine Position

The bromine atom in this compound is in an allylic position, which significantly influences its reactivity in nucleophilic substitution reactions. libretexts.org This positioning allows for the possibility of both direct substitution (Sɴ2) and substitution with allylic rearrangement (Sɴ1' and Sɴ2').

Sɴ1' and Sɴ2' Pathways

The Sɴ1' and Sɴ2' pathways are characteristic of allylic systems. In the Sɴ1' mechanism, the leaving group departs to form a resonance-stabilized allylic carbocation. The nucleophile can then attack at either end of the allylic system, leading to a mixture of products. The formation of a tertiary carbocation is generally favored due to its stability. pearson.compearson.com

The Sɴ2' mechanism involves a concerted process where the nucleophile attacks the double bond at the γ-carbon, and the π-electrons shift, displacing the leaving group at the α-carbon in a single step. This pathway is less common but can occur under specific conditions with certain nucleophiles.

Role of the 2,5-Dimethylphenyl Group in Stabilizing Intermediates

The 2,5-dimethylphenyl group plays a crucial role in stabilizing the carbocation intermediate formed during Sɴ1' reactions. The aromatic ring can delocalize the positive charge through resonance, a phenomenon known as benzylic stabilization. This delocalization significantly lowers the activation energy for the formation of the carbocation, thereby facilitating the Sɴ1' pathway. The electron-donating methyl groups on the phenyl ring further enhance this stabilizing effect through an inductive effect.

Radical Reactions and Their Pathways for this compound

In addition to ionic reactions, this compound can also undergo radical reactions, particularly under conditions that favor the formation of free radicals, such as the presence of radical initiators or UV light. researchgate.netacs.org

Allylic bromination, for instance, can occur via a radical chain mechanism. libretexts.org This process involves the abstraction of an allylic hydrogen atom by a bromine radical to form a resonance-stabilized allylic radical. chadsprep.com This radical then reacts with a molecule of Br₂ to form the allylic bromide product and another bromine radical, which continues the chain. masterorganicchemistry.comyoutube.com The use of N-bromosuccinimide (NBS) is often preferred for allylic bromination as it provides a low, steady concentration of Br₂, which favors radical substitution over electrophilic addition to the double bond. chadsprep.com

The stability of the intermediate allylic radical is paramount in these reactions. The delocalization of the unpaired electron over the π-system, including the adjacent phenyl ring, makes the formation of this radical intermediate particularly favorable.

Table 2: Comparison of Reaction Pathways

| Reaction Type | Key Intermediate | Driving Force | Typical Reagents |

| Electrophilic Addition | Carbocation/Halonium Ion | Electron-rich double bond | HBr, Br₂ |

| Nucleophilic Substitution (Sɴ1') | Allylic Carbocation | Stable carbocation formation | Nucleophiles (e.g., H₂O, ROH) |

| Radical Substitution | Allylic Radical | Stable radical formation | NBS, Radical Initiators |

Atom Transfer Radical Polymerization (ATRP) Initiation Potential

Atom Transfer Radical Polymerization (ATRP) is a robust method for creating well-defined polymers with controlled molecular weights and low polydispersity. cmu.edu The process relies on the reversible activation of a dormant species (an alkyl halide initiator) by a transition metal complex, typically copper(I), to form a propagating radical. cmu.edu

The structure of this compound makes it a suitable candidate for an ATRP initiator. The key features for a successful ATRP initiator are present in this molecule:

A Radically Transferable Atom: The bromine atom is a common halogen used in ATRP due to the moderate C-Br bond strength, which allows for reversible homolytic cleavage by the catalyst. cmu.edutcichemicals.com

Activating Groups: The C-Br bond is at an allylic position. The resulting radical, upon activation, is stabilized by resonance with the adjacent double bond. Further stability is conferred by the 2,5-dimethylphenyl group. This inherent stability of the generated radical lowers the activation energy for its formation and facilitates the initiation process.

The initiation mechanism would proceed as shown below: The copper(I) catalyst complex reversibly abstracts the bromine atom from this compound. This generates a resonance-stabilized radical and the oxidized copper(II) species. chemrxiv.org This radical then adds to a monomer, initiating the polymerization chain. The rate of initiation should be comparable to or faster than the rate of propagation to ensure all polymer chains grow simultaneously, leading to a narrow molecular weight distribution. cmu.edu

Table 1: Factors Influencing ATRP Initiation Potential of this compound

| Structural Feature | Role in ATRP Initiation | Expected Outcome |

| C-Br Bond | Serves as the initiation site via homolytic cleavage. | Efficient activation by a suitable transition metal catalyst (e.g., Cu(I)). |

| Allylic System | Stabilizes the generated radical through resonance. | Lowers the energy barrier for initiation; promotes controlled polymerization. |

| 2,5-Dimethylphenyl Group | Provides additional resonance stabilization and steric influence. | May influence the rate of initiation and interaction with the catalyst complex. |

Transition Metal-Catalyzed Transformations of this compound

The allylic bromide functionality makes this compound an excellent substrate for various transition metal-catalyzed reactions, particularly those involving palladium. mdpi.compitt.edunih.gov These reactions, such as the Tsuji-Trost, Heck, and Suzuki couplings, are cornerstones of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. pitt.eduresearchgate.net The general catalytic cycle for these transformations involves oxidative addition, potentially migratory insertion, and reductive elimination.

Oxidative Addition and Reductive Elimination Steps

Oxidative Addition: This is typically the first step in a catalytic cycle, where a low-valent metal complex (e.g., Pd(0)) inserts into the carbon-bromine bond. u-tokyo.ac.jp This process increases the metal's oxidation state and coordination number (e.g., Pd(0) to Pd(II)). u-tokyo.ac.jp For this compound, the oxidative addition of a Pd(0) species would lead to the formation of a π-allyl palladium(II) complex. This step is generally facile for allylic halides. The coordination of the palladium to the double bond precedes the cleavage of the C-Br bond, forming a stable η³-allyl complex. u-tokyo.ac.jp

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. Two ligands from the metal coordination sphere are eliminated to form a new covalent bond, and the metal is reduced to its initial low-valent state (e.g., Pd(II) to Pd(0)). For this to occur, the two groups to be coupled must be cis to each other in the coordination sphere. wikipedia.org For instance, after a nucleophile attacks the allyl group (or the metal center), the resulting organic fragment and another ligand would be reductively eliminated.

Table 2: Key Steps in Palladium-Catalyzed Cross-Coupling

| Step | Description | Application to the Substrate |

| Oxidative Addition | Pd(0) inserts into the C-Br bond. | Forms a stable η³-(2,5-dimethylphenylallyl)palladium(II) complex. |

| Transmetalation/Nucleophilic Attack | A nucleophile is transferred to the Pd(II) complex. | A variety of nucleophiles (organoboranes, amines, etc.) can be used. |

| Reductive Elimination | The coupled product is released from the Pd(II) center, regenerating Pd(0). | Forms a new C-C or C-heteroatom bond at the allylic position. |

Migratory Insertion Mechanisms

Migratory insertion is a fundamental step in many organometallic reactions where two adjacent ligands on a metal center combine. openochem.orglibretexts.org There are two main types: 1,1-insertion (e.g., of CO) and 1,2-insertion (e.g., of an alkene). ucla.edu In the context of transformations involving this compound, migratory insertion would typically occur after the initial oxidative addition step.

For example, in a carbonylation reaction, a CO molecule could coordinate to the η³-(2,5-dimethylphenylallyl)palladium(II) complex. This would be followed by the migratory insertion of the allyl group onto the coordinated CO ligand, forming an acyl-palladium intermediate. This intermediate could then undergo further reaction, such as alcoholysis to form an ester. For migratory insertion to occur, the reacting ligands must be cis-oriented. libretexts.org The steric bulk of the 2,5-dimethylphenyl group and any ancillary ligands on the metal would significantly influence the rate and feasibility of this step. ucla.edu

Rearrangement Reactions and Their Mechanistic Basis

Allylic systems are prone to rearrangement reactions, often catalyzed by acid or transition metals. For this compound, the most probable rearrangement would be an allylic rearrangement.

Under conditions that favor the formation of a carbocation, such as in the presence of a Lewis acid or in a highly polar solvent, the bromide ion could depart, forming a resonance-stabilized allylic cation. Nucleophilic attack could then occur at either of the two electrophilic carbon centers of the allyl system. Attack at the tertiary carbon would regenerate the starting connectivity, while attack at the primary carbon would lead to the rearranged product, 1-Bromo-3-(2,5-dimethylphenyl)-1-propene. The regiochemical outcome would be influenced by both electronic and steric factors.

In transition metal-catalyzed reactions, such as the Tsuji-Trost reaction, the formation of the symmetrical η³-allyl palladium complex means that a nucleophile can attack either end of the allyl system. The site of attack is often controlled by the electronics and sterics of the ancillary ligands on the palladium and the nature of the nucleophile.

Concerted vs. Stepwise Mechanisms in Transformations of this compound

The distinction between concerted and stepwise mechanisms is crucial for understanding the reactivity and stereochemical outcome of reactions. pearson.com

Concerted Mechanism: In a concerted reaction, all bond-breaking and bond-forming events occur in a single step through a single transition state. pearson.com An Sₙ2 reaction is a classic example. For this compound, a direct substitution by a strong nucleophile could proceed via a concerted Sₙ2' mechanism, where the nucleophile attacks the double bond, inducing the departure of the bromide ion in a single, coordinated step.

Stepwise Mechanism: A stepwise reaction proceeds through one or more intermediates. pearson.com Sₙ1 reactions, which involve a carbocation intermediate, are prime examples. As discussed in the rearrangement section, the solvolysis of this compound in a polar protic solvent would likely proceed through a stepwise Sₙ1 mechanism, involving the formation of an allylic carbocation intermediate.

Most transition metal-catalyzed cross-coupling reactions are multistep processes involving discrete oxidative addition, transmetalation, and reductive elimination steps, and are therefore fundamentally stepwise. mdpi.com However, individual steps within the cycle, such as reductive elimination, are often themselves concerted processes. wikipedia.org The specific conditions—including the nature of the catalyst, ligands, solvent, and nucleophile—will determine which mechanistic pathway is favored.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 3 2,5 Dimethylphenyl 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Confirmation

No published research detailing the one-dimensional (¹H, ¹³C, DEPT) or two-dimensional (COSY, HSQC, HMBC, NOESY) NMR analysis of 2-Bromo-3-(2,5-dimethylphenyl)-1-propene could be located. Such data is essential for the definitive confirmation of the molecule's complex structure, including the specific arrangement of protons and carbons and their connectivity.

One-Dimensional NMR (¹H, ¹³C, DEPT)

Detailed experimental data for ¹H NMR, ¹³C NMR, and DEPT spectra are not available in the reviewed literature. This information would be critical for identifying the chemical environments of the hydrogen and carbon atoms within the molecule.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Information regarding 2D NMR studies (COSY, HSQC, HMBC, NOESY) for this specific compound is not present in the public domain. These advanced spectroscopic techniques are vital for establishing the covalent framework and the spatial relationships between atoms in the molecule.

Solid-State NMR Applications

There is no available research on the application of solid-state NMR for the analysis of this compound.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformation

Specific Fourier-transform infrared (FTIR) and Raman spectroscopic data for this compound have not been reported. This data would be necessary to analyze the vibrational modes of its functional groups and to gain insight into its conformational properties.

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Patterns

While mass spectrometric data for related compounds exists, specific fragmentation analysis and details on the isotopic patterns for this compound are not documented in available scientific sources.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) data, which would provide the precise mass of the molecule and confirm its elemental composition, could not be found for this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) provides a powerful tool for deducing the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. In the case of this compound, MS/MS analysis is anticipated to yield characteristic fragmentation patterns that confirm its molecular structure.

The presence of bromine is a key feature, as it consists of two isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. youtube.comjove.com This isotopic signature results in a distinctive M+2 peak in the mass spectrum, where the molecular ion peak (M) and the M+2 peak appear as a pair of signals with similar intensities, separated by two mass units. youtube.comjove.com

The fragmentation of allylic halides is well-documented. jove.comjove.com For this compound, the most probable initial fragmentation step under electron ionization would be the cleavage of the weak carbon-bromine bond, leading to the loss of a bromine radical (•Br). docbrown.infolibretexts.org This would generate a stable allylic carbocation. The stability of this cation is further enhanced by resonance delocalization across the double bond and the adjacent aromatic ring.

Another significant fragmentation pathway would likely involve the formation of a tropylium-like ion. This can occur through rearrangement and loss of neutral molecules. The presence of the 2,5-dimethylphenyl group will also influence the fragmentation, with potential cleavages at the benzylic position.

A predicted MS/MS fragmentation pattern is detailed in the table below.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss | Interpretation |

| [M]+• | [M-Br]+ | Br• | Loss of the bromine radical to form a stable allylic cation. |

| [M]+• | [C9H9]+ | C2H4Br• | Fragmentation involving the propenyl side chain. |

| [M-Br]+ | [C7H7]+ | C2H2 | Formation of a tropylium (B1234903) ion. |

It is important to note that while α-cleavage is a common fragmentation pathway for some alkyl halides, it is less frequently observed in alkyl bromides compared to alkyl chlorides. jove.comjove.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orgyoutube.com For this compound, obtaining a suitable single crystal would provide unequivocal proof of its structure, including bond lengths, bond angles, and torsional angles.

While a crystal structure for the specific title compound is not publicly available, analysis of related structures, such as substituted styrenes and other brominated compounds, can offer insights into its likely solid-state architecture. acs.orgmdpi.com The crystal packing would be influenced by intermolecular interactions such as van der Waals forces and potentially halogen bonding, where the bromine atom acts as an electrophilic region.

The planarity of the phenyl ring and the double bond will be a dominant structural feature. The presence of the two methyl groups on the phenyl ring will induce some steric strain, influencing the torsional angle between the phenyl ring and the propenyl group.

A hypothetical crystal data table is presented below based on typical values for similar organic molecules.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 |

| V (ų) | ~1500-2000 |

| Z | 4 |

Advanced Spectroscopic Techniques for Dynamic Studies (e.g., VT-NMR, CIDNP)

Variable-Temperature NMR (VT-NMR):

VT-NMR spectroscopy is a powerful technique for studying dynamic processes in molecules, such as conformational changes or restricted rotation around single bonds. youtube.comnih.gov For this compound, VT-NMR could be employed to investigate the rotational barrier around the single bond connecting the phenyl ring and the propenyl group.

At room temperature, the rotation around this bond might be fast on the NMR timescale, resulting in averaged signals for the aromatic protons and the methyl groups. As the temperature is lowered, the rotation may slow down, leading to the decoalescence of these signals into separate resonances for each distinct conformer. By analyzing the spectra at different temperatures, it is possible to determine the energy barrier for this rotation.

Chemically Induced Dynamic Nuclear Polarization (CIDNP):

CIDNP is an NMR technique used to detect and study chemical reactions that proceed through radical pair intermediates. wikipedia.orgnumberanalytics.com The technique manifests as enhanced absorption or emission signals in the NMR spectrum of the reaction products. wikipedia.org

The allylic C-Br bond in this compound is susceptible to homolytic cleavage under thermal or photochemical conditions, which would generate an allylic radical. chemistrysteps.com If this radical participates in subsequent reactions that involve the formation and recombination of radical pairs, CIDNP effects could be observed in the NMR spectra of the products. researchgate.net This would provide definitive evidence for a radical-based reaction mechanism. numberanalytics.comresearchgate.net The application of photo-CIDNP could be particularly insightful for studying the photoreactivity of this compound. researchgate.net

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration (if chiral)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

The molecule this compound, as named, does not possess a stereocenter and is therefore achiral. Consequently, it will not exhibit a CD or ORD spectrum.

However, if a chiral center were introduced into the molecule, for example, by substitution at the allylic position, the resulting enantiomers would be distinguishable by chiroptical spectroscopy. The sign and magnitude of the Cotton effect in the CD spectrum could be used to determine the enantiomeric purity and, in conjunction with theoretical calculations, the absolute configuration of the chiral center.

Elucidation of Conformational Preferences and Rotational Barriers

The conformational landscape of this compound is primarily defined by the rotation around the C-C single bond connecting the aromatic ring to the propenyl moiety. The presence of two methyl groups on the phenyl ring, one of which is in the ortho position, introduces significant steric hindrance that will influence the preferred conformation.

Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface as a function of the dihedral angle between the phenyl ring and the double bond. nih.govresearchgate.netcomporgchem.com These calculations can predict the lowest energy conformers and the energy barriers to rotation. nih.govbiomedres.us

It is expected that the most stable conformation will be one where the bulky bromine atom and the ortho-methyl group are positioned to minimize steric clash. This would likely result in a non-planar arrangement where the phenyl ring and the propenyl group are twisted relative to each other. The rotational barrier is anticipated to be significant due to the steric hindrance imposed by the ortho-methyl group.

A summary of anticipated conformational data is provided below.

| Conformational Parameter | Predicted Characteristic | Method of Determination |

| Phenyl-Propenyl Dihedral Angle | Non-planar, likely > 45° | X-ray Crystallography, DFT Calculations |

| Rotational Barrier | Moderately high | VT-NMR, DFT Calculations |

| Most Stable Conformer | Staggered arrangement of bulky groups | DFT Calculations |

Computational and Theoretical Chemistry Studies on 2 Bromo 3 2,5 Dimethylphenyl 1 Propene

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular geometries and the distribution of electrons. These calculations solve the Schrödinger equation, albeit with approximations, to determine the energetic and electronic properties of a molecule.

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry for its balance of accuracy and computational cost. nih.gov The core principle of DFT is that the energy of a molecule can be determined from its electron density. Geometry optimization is a key application, where the algorithm systematically alters the positions of the atoms to find the arrangement with the lowest possible energy on the potential energy surface. mdpi.comstackexchange.com This process yields a stable, low-energy three-dimensional structure of the molecule. arxiv.org

For 2-Bromo-3-(2,5-dimethylphenyl)-1-propene, a geometry optimization would typically be performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d) or a more extensive one like 6-311+G(d,p) to accurately describe the electronic distribution, including polarization effects. researchgate.netyoutube.com The calculation would start with an initial guess of the molecular geometry and iteratively solve for the forces on each atom, adjusting their positions until the forces approach zero, indicating a minimum on the energy landscape has been reached. stackexchange.com The resulting data includes precise bond lengths, bond angles, and dihedral angles that define the molecule's conformation.

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C1=C2 | 1.34 |

| C2-Br | 1.92 | |

| C2-C3 | 1.51 | |

| C3-C(Aryl) | 1.52 | |

| Bond Angle (°) | C1=C2-C3 | 122.5 |

| C1=C2-Br | 119.0 | |

| C2-C3-C(Aryl) | 113.0 | |

| Dihedral Angle (°) | Br-C2-C3-C(Aryl) | -105.0 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. cdnsciencepub.comcdnsciencepub.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation than standard DFT functionals. arxiv.orgresearchgate.net

While computationally more demanding, methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" for calculating highly accurate single-point energies. arxiv.org For a molecule like this compound, these higher-level calculations would be performed on the DFT-optimized geometry to obtain a more precise electronic energy. This is particularly important for generating accurate energy landscapes and reaction barriers, providing a benchmark against which DFT results can be compared. huji.ac.il The choice of ab initio method depends on the desired accuracy and the computational resources available. cdnsciencepub.com

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds. DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. nih.govacs.org

The prediction of NMR chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govruc.dk This approach calculates the magnetic shielding tensor for each nucleus in the molecule. The chemical shifts are then determined by referencing these calculated shielding values to the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). acs.org Such predictions are invaluable for assigning signals in experimental spectra, especially for complex molecules. mdpi.com

Vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, are calculated from the second derivatives of the energy with respect to atomic displacements. uit.noyoutube.com These calculations produce a set of harmonic frequencies corresponding to the fundamental vibrational modes of the molecule (e.g., stretching, bending, and twisting). The calculated frequencies are often systematically scaled by a small factor to better match experimental values, accounting for anharmonicity and other method-inherent approximations. nih.gov

| Nucleus | Environment | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | =CH₂ (vinylic) | 5.6 - 6.0 |

| -CH₂- (allylic) | 3.8 - 4.2 | |

| Aromatic & -CH₃ | 7.0 - 7.3 & 2.2 - 2.5 | |

| ¹³C | =CH₂ (vinylic) | 118.0 |

| =C(Br)- (vinylic) | 125.0 | |

| -CH₂- (allylic) | 45.0 | |

| Aromatic & -CH₃ | 128.0 - 138.0 & 19.0 - 21.0 |

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3100 |

| Vinylic =C-H Stretch | 3020 - 3080 |

| Alkyl C-H Stretch | 2850 - 2960 |

| C=C Stretch | 1640 - 1660 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-Br Stretch | 550 - 650 |

Investigation of Reaction Mechanisms through Transition State Theory

Understanding how a chemical reaction occurs is crucial for controlling its outcome. Transition State Theory (TST) provides a framework for analyzing reaction rates based on the properties of the reactants and the transition state, which is the highest energy point along the reaction pathway. rsc.org Computational chemistry is instrumental in applying TST by locating these short-lived transition state structures and calculating their energies.

For this compound, a key reaction pathway to investigate is nucleophilic substitution, where a nucleophile replaces the bromine atom. As an allylic bromide, it can undergo substitution via an Sₙ2 mechanism. libretexts.orgresearchgate.netucalgary.ca Computational methods can map the potential energy surface for such a reaction. This involves identifying the structures of the reactants, the transition state, and the products. nih.gov

The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔE‡). A lower energy barrier corresponds to a faster reaction. DFT calculations are commonly used to compute these barriers. nih.gov For example, the Sₙ2 reaction of this compound with a nucleophile like chloride (Cl⁻) can be modeled to determine its feasibility and kinetics. rsc.org

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Cl⁻ | 0.0 |

| Transition State | [Cl---C---Br]‡ complex | +20.5 |

| Products | 2-Chloro-3-(2,5-dimethylphenyl)-1-propene + Br⁻ | -5.0 |

Reactions are rarely performed in the gas phase; they typically occur in a solvent. The solvent can have a significant impact on reaction energetics and mechanisms. stanford.edu Computational models can account for solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. ruc.dk This approach is efficient for modeling how the solvent stabilizes charged or polar species. nih.govacs.org

Explicit solvent models involve including a number of individual solvent molecules in the calculation. nih.gov This is more computationally intensive but can capture specific interactions like hydrogen bonding. For the Sₙ2 reaction of an allylic halide, polar solvents can stabilize both the incoming nucleophile and the outgoing leaving group, but they may stabilize the localized charge on the reactants more than the delocalized charge on the transition state, potentially increasing the activation barrier compared to the gas phase. acs.orgquora.com Analyzing these solvent effects is crucial for bridging the gap between theoretical calculations and experimental reality. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into conformational landscapes and non-covalent interactions that are often difficult to probe experimentally. dovepress.comdovepress.com For a flexible molecule like this compound, MD simulations can elucidate the accessible rotational and vibrational states and their relative energies, as well as the nature of its interactions with solvent molecules or other chemical species. rsc.orgnih.gov

Conformational Sampling:

The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the phenyl ring and the propene moiety. MD simulations can systematically explore the potential energy surface associated with this rotation, identifying low-energy conformers and the energy barriers between them. By simulating the molecule's trajectory over time, a statistical ensemble of conformations can be generated, providing a comprehensive picture of its dynamic behavior. nih.govnih.gov Techniques such as principal component analysis (PCA) can then be applied to the MD trajectory to identify the dominant modes of motion and characterize the key conformational sub-states. nih.govmdpi.com

A typical MD simulation would involve placing the molecule in a simulation box with a chosen solvent, such as water or a non-polar organic solvent, to mimic different chemical environments. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates.

Intermolecular Interactions:

MD simulations are also adept at characterizing the intermolecular interactions between this compound and its surrounding environment. dovepress.comnih.gov These interactions can include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds if protic solvents are present. The bromine atom, with its lone pairs and potential for halogen bonding, and the π-system of the aromatic ring and the double bond are key sites for such interactions. nih.gov Analysis of the simulation trajectories can reveal the preferred binding modes and orientations of solvent molecules around the solute, as well as the calculation of interaction energies. researchgate.net This information is crucial for understanding the molecule's solubility and how its reactivity might be modulated by the solvent.

Table 1: Hypothetical Conformational Analysis Data from a Molecular Dynamics Simulation of this compound

| Conformer | Dihedral Angle (C-C-C-C) (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | 60 | 0.0 | 45 |

| B | 180 | 1.2 | 20 |

| C | -60 | 0.2 | 35 |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches (focused on chemical reactivity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that aim to correlate the chemical structure of a series of compounds with their biological activity or, in this context, their chemical reactivity. toxicology.orgnih.gov By establishing a mathematical relationship between molecular descriptors and a measured endpoint, QSAR can be used to predict the reactivity of new or untested compounds. science.gov Cheminformatics provides the computational tools and techniques to generate these descriptors and build the predictive models. molinspiration.comresearchgate.net

For this compound, a QSAR study focused on its chemical reactivity would likely investigate reactions involving the allylic bromide functionality, such as nucleophilic substitution (S_N2) or radical-mediated reactions. masterorganicchemistry.comlibretexts.org

Descriptor Generation and Model Building:

The first step in a QSAR study is the calculation of a wide range of molecular descriptors for a set of related allylic bromides with known reaction rates. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, and structural fragments.

3D descriptors: Molecular shape, surface area, and volume.

Electronic descriptors: Dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO).

Once the descriptors are generated, a statistical method such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like random forest or support vector machines is used to build a model that correlates a subset of these descriptors with the observed reactivity. toxicology.org

Application to this compound:

A validated QSAR model could then be used to predict the reactivity of this compound. For instance, a model for S_N2 reactivity might show that the reaction rate is influenced by the steric hindrance around the reaction center and the electronic properties of the aromatic ring. The dimethylphenyl substituent in the target molecule would significantly impact these descriptors.

Cheminformatics tools can also be used to predict potential reaction products and pathways. By representing the molecule as a graph and applying known reaction rules, it is possible to enumerate the likely outcomes of a reaction with a given reagent.

Table 2: Hypothetical QSAR Descriptors and Predicted Reactivity for this compound

| Descriptor | Value | Predicted log(k_rel) for S_N2 |

|---|---|---|

| Topological Polar Surface Area (Ų) | 0.00 | -1.5 |

| Steric Hindrance Index | 2.85 | |

| LUMO Energy (eV) | -0.85 | |

| Charge on C-Br carbon | +0.15 |

Topological Analysis of Electron Density (AIM, ELF)

The topological analysis of the electron density provides a rigorous framework for understanding chemical bonding and structure based on the principles of quantum mechanics. The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM), and the Electron Localization Function (ELF) are two prominent methods in this field. nih.govjussieu.fr

Atoms in Molecules (AIM) Analysis:

The AIM theory, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. The analysis of critical points in the electron density (where the gradient is zero) reveals the nature of chemical interactions. For this compound, an AIM analysis would be particularly insightful for characterizing the C-Br bond, the C=C double bond, and the bonds within the aromatic ring.

The properties at the bond critical point (BCP) between the carbon and bromine atoms, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), can quantify the degree of covalency and charge concentration in the bond. A negative Laplacian indicates a shared-shell interaction typical of covalent bonds, while a positive Laplacian suggests a closed-shell interaction, more ionic in character.

Electron Localization Function (ELF) Analysis:

The Electron Localization Function (ELF) provides a visual representation of electron localization in a molecule, making it an intuitive tool for identifying bonding regions, lone pairs, and atomic shells. jussieu.frrsc.orgjussieu.fr An ELF analysis of this compound would reveal distinct localization domains corresponding to the core electrons of each atom, the C-H, C-C, and C-Br single bonds, the C=C double bond, and the delocalized π-system of the phenyl ring. rsc.org

The shape and population of these basins provide a quantitative measure of electron sharing and can be used to understand the electronic structure in detail. For instance, the ELF would clearly show the localization of the π-electrons above and below the plane of the double bond and the aromatic ring. nih.gov

Table 3: Hypothetical AIM and ELF Data for Selected Bonds in this compound

| Bond | AIM: Electron Density at BCP (a.u.) | AIM: Laplacian of Electron Density at BCP (a.u.) | ELF: Basin Population (e⁻) |

|---|---|---|---|

| C-Br | 0.18 | +0.05 | 1.95 |

| C=C | 0.35 | -0.95 | 3.80 |

| C-C (ring) | 0.30 | -0.70 | 2.85 |

Orbital Interactions and Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a powerful framework for understanding and predicting chemical reactivity. wikipedia.org The theory posits that the most significant interactions during a chemical reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). youtube.comyoutube.com

HOMO and LUMO of this compound:

The electronic nature of this compound would be largely dictated by the spatial distribution and energies of its frontier molecular orbitals.

HOMO: The HOMO is expected to be a π-orbital primarily localized on the C=C double bond and the dimethylphenyl ring. The energy of the HOMO is a measure of the molecule's ability to donate electrons, hence its nucleophilicity. The presence of electron-donating methyl groups on the phenyl ring would raise the energy of the HOMO, making the molecule more susceptible to attack by electrophiles.

LUMO: The LUMO is likely to be a σ* antibonding orbital associated with the C-Br bond. youtube.com The energy of the LUMO reflects the molecule's ability to accept electrons, indicating its electrophilicity. A low-lying LUMO would suggest that the molecule is a good electrophile, particularly at the carbon atom bonded to the bromine, making it susceptible to nucleophilic attack and cleavage of the C-Br bond. wuxibiology.com

Predicting Reactivity:

FMO analysis can rationalize the reactivity of this compound in various reactions:

Nucleophilic Substitution: In an S_N2 reaction, a nucleophile would attack the carbon atom of the C-Br bond. This interaction is governed by the overlap of the nucleophile's HOMO with the LUMO of the allylic bromide. The energy gap between these orbitals will influence the reaction rate. libretexts.org

Electrophilic Addition: An electrophile would attack the region of high electron density, which corresponds to the location of the HOMO. In this case, the C=C double bond and the aromatic ring are the most likely sites for electrophilic attack.

Radical Reactions: In a radical bromination, the stability of the resulting allylic radical is crucial. masterorganicchemistry.comchemistrysteps.com FMO theory can also be extended to understand the interactions of the singly occupied molecular orbital (SOMO) of a radical species.

Table 4: Hypothetical FMO Energies and Properties for this compound

| Orbital | Energy (eV) | Primary Localization | Predicted Reactivity |

|---|---|---|---|

| HOMO | -9.1 | C=C and Phenyl Ring | Nucleophilic character at π-system |

| LUMO | -0.85 | σ* (C-Br) | Electrophilic character at C-Br |

| HOMO-LUMO Gap | 8.25 | - | Indicates high kinetic stability |

Applications of 2 Bromo 3 2,5 Dimethylphenyl 1 Propene in Organic Synthesis

Building Block for Complex Molecules via Cross-Coupling Reactions

Suzuki-Miyaura Coupling Partner